molecular formula C24H19ClN2O5 B5151671 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid

2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid

Cat. No. B5151671
M. Wt: 450.9 g/mol
InChI Key: DWALFXCQKDIXBZ-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid, also known as CMAB, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are responsible for inflammation, pain, and fever. CMAB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid is primarily attributed to its inhibition of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a critical role in inflammation, pain, and fever. By inhibiting COX-2, 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever. Additionally, 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. Moreover, 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential use in the treatment of this debilitating condition.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic effects, as well as its ability to inhibit the growth of cancer cells and protect against neurodegeneration. However, the limitations of using 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments include its potential toxicity and side effects, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid in humans, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid involves several steps, including the preparation of 4-chlorophenylacetic acid, 4-methoxybenzoyl chloride, and 2-amino-3-hydroxybenzoic acid. These compounds are then reacted with each other in the presence of appropriate reagents and catalysts to form the final product. The synthesis of 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. Moreover, 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential use in the treatment of this debilitating condition.

properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-32-18-12-8-16(9-13-18)22(28)27-21(14-15-6-10-17(25)11-7-15)23(29)26-20-5-3-2-4-19(20)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWALFXCQKDIXBZ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid

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